Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate is a complex organic compound that features a benzothiazole moiety linked to a piperazine ring via a propanoyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods include:
Diazo-coupling: This involves the reaction of aniline derivatives with diazonium salts to form benzothiazole derivatives.
Knoevenagel condensation: This method is used to form carbon-carbon bonds between benzothiazole derivatives and aldehydes or ketones.
Biginelli reaction: A multi-component reaction that combines urea, aldehydes, and β-keto esters to form benzothiazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
Scientific Research Applications
Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate can be compared with other benzothiazole derivatives:
Biological Activity
Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate (CAS Number: 1324075-18-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H21N3O3S, with a molecular weight of 347.4 g/mol. The structure features a piperazine ring linked to a benzothiazole moiety, which is known for its diverse biological activities.
Property | Value |
---|---|
CAS Number | 1324075-18-4 |
Molecular Formula | C17H21N3O3S |
Molecular Weight | 347.4 g/mol |
The biological activity of this compound may be attributed to its interaction with various biochemical pathways:
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have shown efficacy as FAAH inhibitors, leading to increased levels of endocannabinoids such as anandamide. This mechanism is relevant for pain modulation and anti-inflammatory effects .
- Antioxidant Activity : Benzothiazole derivatives are often studied for their antioxidant properties, which can contribute to neuroprotective effects and reduction in oxidative stress .
- Interaction with G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, which is crucial in various signaling pathways involved in mood regulation and analgesia .
Case Studies
- Analgesic Effects : In animal models, compounds structurally similar to this compound have demonstrated significant analgesic properties. These studies indicate that FAAH inhibition can alleviate pain associated with inflammatory conditions and neuropathic pain models .
- Anti-inflammatory Properties : Research has indicated that derivatives of benzothiazole can reduce inflammation markers in vivo, suggesting potential therapeutic applications in treating chronic inflammatory diseases .
Pharmacological Profiles
The pharmacological profile of this compound includes:
Activity | Effect |
---|---|
Analgesic | Significant pain relief |
Anti-inflammatory | Reduction in inflammation |
Antioxidant | Protection against oxidative stress |
Properties
Molecular Formula |
C17H21N3O3S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O3S/c1-2-23-17(22)20-11-9-19(10-12-20)16(21)8-7-15-18-13-5-3-4-6-14(13)24-15/h3-6H,2,7-12H2,1H3 |
InChI Key |
QJAVLMACIIDXCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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